molecular formula C5HCl3O2 B12943801 2,2,4-Trichloro-1,3-cyclopentenedione CAS No. 88552-47-0

2,2,4-Trichloro-1,3-cyclopentenedione

Cat. No.: B12943801
CAS No.: 88552-47-0
M. Wt: 199.41 g/mol
InChI Key: HJGISOWGZTZMOJ-UHFFFAOYSA-N
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Description

2,2,4-trichlorocyclopent-4-ene-1,3-dione is a chemical compound with the molecular formula C₅HCl₃O₂ and a molecular weight of 199.419 g/mol . It is known for its unique structure, which includes three chlorine atoms attached to a cyclopentene ring with two ketone groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentadiene followed by oxidation. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to form 2,2,4-trichlorocyclopent-4-ene. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield 2,2,4-trichlorocyclopent-4-ene-1,3-dione .

Industrial Production Methods

Industrial production of 2,2,4-trichlorocyclopent-4-ene-1,3-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,4-trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated cyclopentene derivatives, dechlorinated cyclopentene compounds, and substituted cyclopentene derivatives .

Mechanism of Action

The mechanism of action of 2,2,4-trichlorocyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trichlorocyclopent-4-ene-1,3-dione is unique due to its specific arrangement of chlorine atoms and ketone groups, which confer distinct reactivity and properties.

Properties

CAS No.

88552-47-0

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

2,2,4-trichlorocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5HCl3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H

InChI Key

HJGISOWGZTZMOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(C1=O)(Cl)Cl)Cl

Origin of Product

United States

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